molecular formula C12H9Cl2NO3 B379745 Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate CAS No. 75001-53-5

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

Cat. No. B379745
CAS RN: 75001-53-5
M. Wt: 286.11g/mol
InChI Key: FAEKTUDLKDVPSY-UHFFFAOYSA-N
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Description

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO3 .


Synthesis Analysis

The synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate can be achieved from 2,3-Dichloroaniline . Other synthesis protocols have been reported in the literature, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate is represented by the InChI code 1S/C12H9Cl2NO3/c1-2-18-12(17)7-5-15-10-6(11(7)16)3-4-8(13)9(10)14/h3-5H,2H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate has a molecular weight of 286.11 . It is a solid in physical form .

Scientific Research Applications

Synthetic Pathways and Reactions

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, its reaction with phosphorus oxychloride has been explored to produce 4-chloro derivatives, highlighting its versatility in chemical transformations (Ukrainets et al., 2009). Additionally, its behavior under esterification conditions has been studied, proposing a method for obtaining related ester derivatives (Ukrainets et al., 2005).

Antimicrobial Applications

A notable application of derivatives of ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate is in the development of antimicrobial agents. One study described the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate via a one-pot reaction, leading to compounds that exhibited significant to moderate antimicrobial activity against various bacteria and fungi (Abdel-Mohsen, 2014). Another study utilized ultrasound-promoted reactions to create 2-chloroquinolin-4-pyrimidine carboxylate derivatives, which showed moderate antibacterial activity (Balaji et al., 2013).

Synthetic and Medicinal Chemistry

The compound has also been used in synthetic chemistry to create a variety of structurally diverse molecules with potential medicinal applications. For example, its reaction with α-acetyl-N-arylhydrazonoyl chlorides led to the synthesis of novel compounds that were analyzed for their structural properties (Zahra et al., 2007). These methodologies underline the compound's utility in the synthesis of complex molecules that could have therapeutic applications.

Reactivity and Anticancer Assessment

The reactivity of 4-hydroxyquinoline derivatives, including ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, has been studied for potential anticancer applications. Modifications of this compound have led to derivatives exhibiting moderate cytotoxic activity against various cancer cell lines, suggesting its potential as a scaffold for developing anticancer agents (Regal et al., 2020).

Safety and Hazards

The safety information available indicates that Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate may pose certain hazards. The associated hazard statements include H302, H312, and H332 .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . Therefore, the future directions for Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

ethyl 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)7-5-15-10-6(11(7)16)3-4-8(13)9(10)14/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEKTUDLKDVPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801188938
Record name Ethyl 7,8-dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

CAS RN

175134-95-9
Record name Ethyl 7,8-dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175134-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7,8-dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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